3-Methyl-3-azaspiro[5.5]undecan-9-ol
Description
3-Methyl-3-azaspiro[5.5]undecan-9-ol is a spirocyclic compound characterized by a nitrogen atom at the 3-position and a hydroxyl group at the 9-position within its bicyclic framework. Its unique structural features, including the spiro junction and functional group positioning, make it a promising candidate for pharmaceutical and biochemical research. The compound is synthesized via hydrogenation of its unsaturated precursor, 3-methyl-3-azaspiro[5.5]undec-7-en-9-one, using palladium on charcoal under high-pressure hydrogen (4.5 bar), yielding a 91% conversion to the saturated product . Key spectral data (¹H-NMR, ¹³C-NMR) confirm its structure, with distinct signals for the methyl group (δ 2.33 ppm) and carbonyl carbon (δ 211.9 ppm) .
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-methyl-3-azaspiro[5.5]undecan-9-ol |
InChI |
InChI=1S/C11H21NO/c1-12-8-6-11(7-9-12)4-2-10(13)3-5-11/h10,13H,2-9H2,1H3 |
InChI Key |
YIKYGSKKSZGAQD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CCC(CC2)O)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-azaspiro[5.5]undecan-9-ol typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the Prins cyclization reaction, which allows the formation of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of spirocyclic compounds like 3-Methyl-3-azaspiro[5.5]undecan-9-ol often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-azaspiro[5.5]undecan-9-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
3-Methyl-3-azaspiro[5.5]undecan-9-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific proteins and enzymes.
Industry: It is used in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Methyl-3-azaspiro[5.5]undecan-9-ol involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for the survival of the bacterium. The compound binds to the protein, disrupting its function and thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The spiro[5.5]undecane scaffold is versatile, with modifications in heteroatom placement, substituents, and functional groups significantly altering physicochemical and biological properties. Below is a detailed comparison:
Structural Analogs with Heteroatom Variations
| Compound Name | Structural Differences | Unique Properties/Applications | Reference |
|---|---|---|---|
| 1-Oxa-9-azaspiro[5.5]undecan-3-ol | Oxygen at 1-position, nitrogen at 9 | Explored as anti-tuberculosis agents; distinct stereochemical effects on bioactivity | |
| 3-Oxa-9-azaspiro[5.5]undecane | Oxygen replaces nitrogen at 3 | Altered reactivity due to ether linkage; potential for industrial catalysis | |
| 3,9-Diazaspiro[5.5]undecane | Dual nitrogen atoms at 3 and 9 | GABA receptor modulation; neuropharmacological applications |
Key Insight: The position of heteroatoms (N, O) dictates molecular polarity and target interactions.
Substituent-Driven Functional Comparisons
| Compound Name | Substituents/Functional Groups | Bioactivity Highlights | Reference |
|---|---|---|---|
| 3-(2-Chloropyridine-4-carbonyl)-3-azaspiro[5.5]undecan-9-ol | Chloropyridine-carbonyl moiety | Broad reactivity (oxidation, substitution); used in antimicrobial studies | |
| 9-(3-Chloro-4-fluorophenoxy)-3-azaspiro[5.5]undecane | Halogenated phenoxy group | Enhanced lipophilicity; investigated for stability in drug delivery | |
| Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride | Methyl ester and hydrochloride salt | Improved solubility; scaffold for protease inhibitors |
Key Insight : Electron-withdrawing groups (e.g., chloropyridine in ) increase electrophilicity, favoring nucleophilic reactions, while methyl esters (e.g., ) enhance metabolic stability. The hydroxyl group in 3-Methyl-3-azaspiro[5.5]undecan-9-ol may confer antioxidant properties or modulate pharmacokinetics.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
